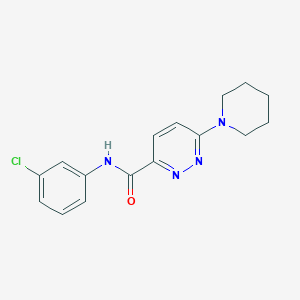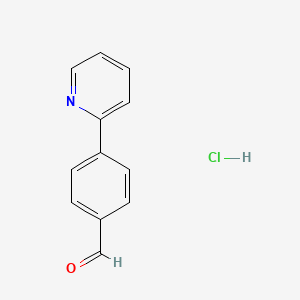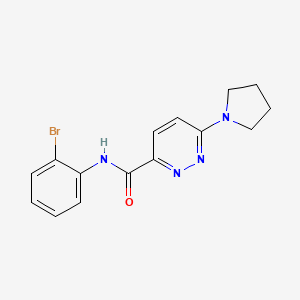
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, commonly known as CPPC, is an organic compound belonging to the family of pyridazines. It is an aromatic heterocyclic compound with a nitrogen atom at the center of its ring structure. CPPC is a highly versatile compound that has a wide range of applications in scientific research and laboratory experiments.
Scientific Research Applications
CPPC has been used as a model compound for the study of the physiological and biochemical effects of pyridazines. It has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology. It has also been used as a probe to study the binding of pyridazines to their target molecules. CPPC has been used to study the effects of pyridazines on the metabolism of various drugs and to study the effects of pyridazines on the structure and function of proteins.
Mechanism of Action
CPPC acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, CPPC increases the levels of serotonin and dopamine in the brain, which can produce antidepressant and anxiolytic effects. CPPC has also been shown to increase the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPPC has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. CPPC has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using CPPC in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, which makes it an ideal compound for use in scientific research. However, CPPC has some limitations, such as its low solubility in water and its potential to produce toxic by-products.
Future Directions
The potential applications of CPPC in scientific research are vast. Future research could focus on developing new synthesis methods for CPPC, exploring its potential as a drug target, and studying its effects on the metabolism of other drugs. Additionally, future research could focus on exploring the potential of CPPC as an antidepressant, anxiolytic, and neuroprotective agent. Finally, future research could focus on exploring the potential of CPPC as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
Synthesis Methods
CPPC can be synthesized through the reaction of 3-chlorobenzonitrile with piperidine in the presence of potassium carbonate and acetic acid. This reaction produces a mixture of two isomers, the cis- and trans- isomers, which can be separated by column chromatography. The cis-isomer is the desired product and can be further purified by recrystallization in methanol.
properties
IUPAC Name |
N-(3-chlorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-5-4-6-13(11-12)18-16(22)14-7-8-15(20-19-14)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWTEXRXREBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)






![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)
